A Comprehensive Technical Guide to 5,6-difluoro-7-methyl-1H-indole for Advanced Research Applications
A Comprehensive Technical Guide to 5,6-difluoro-7-methyl-1H-indole for Advanced Research Applications
Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug design. In recent years, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
This technical guide provides an in-depth exploration of a specific, strategically designed fluorinated indole, 5,6-difluoro-7-methyl-1H-indole . We will delve into its chemical identity, physical properties, plausible synthetic routes with detailed protocols, spectroscopic characterization, and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
CAS Number: 1820607-52-0[3]
Molecular Formula: C₉H₇F₂N[3]
Molecular Weight: 167.16 g/mol [3]
The introduction of two fluorine atoms and a methyl group onto the indole core significantly influences its electronic and steric properties. The fluorine atoms at the 5- and 6-positions act as strong electron-withdrawing groups, which can impact the pKa of the indole nitrogen and the overall reactivity of the molecule. The methyl group at the 7-position introduces steric bulk and can influence the conformation of the molecule and its interactions with biological targets.
Physical Properties Summary
| Property | Value | Source/Comment |
| Melting Point | Not experimentally determined. Estimated to be in the range of 60-90 °C. | Based on related compounds such as 7-fluoro-1H-indole (60-65 °C) and 7-methylindole (off-white crystalline solid).[4][5] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of indole derivatives. |
| Appearance | Expected to be an off-white to light-colored solid. | Based on the appearance of similar indole compounds.[5] |
Strategic Synthesis of 5,6-difluoro-7-methyl-1H-indole
The synthesis of substituted indoles can be achieved through various classic and modern organic reactions. For the preparation of 5,6-difluoro-7-methyl-1H-indole, two of the most robust and widely applicable methods are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis .
Proposed Synthetic Pathway 1: Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and versatile method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For our target molecule, a plausible starting material is 3,4-difluoro-2-methylaniline .[6]
Workflow for Fischer Indole Synthesis:
Caption: Proposed Fischer Indole Synthesis Workflow
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of (3,4-Difluoro-2-methylphenyl)hydrazine from 3,4-Difluoro-2-methylaniline.
-
Dissolve 3,4-difluoro-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or sodium sulfite (Na₂SO₃) in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the hydrazine product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.
-
-
Step 2: Fischer Indole Synthesis.
-
Combine the crude (3,4-difluoro-2-methylphenyl)hydrazine with a slight excess of acetaldehyde in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5,6-difluoro-7-methyl-1H-indole.
-
Proposed Synthetic Pathway 2: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is another powerful method, particularly advantageous for its high yields and mild reaction conditions, starting from an o-nitrotoluene derivative.[7] A suitable starting material for this route would be 2,3-difluoro-6-nitrotoluene .
Workflow for Leimgruber-Batcho Indole Synthesis:
Caption: Proposed Leimgruber-Batcho Synthesis Workflow
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Enamine Formation.
-
In a round-bottom flask, dissolve 2,3-difluoro-6-nitrotoluene in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of a secondary amine like pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the crude enamine in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.
-
Add a reducing agent. Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction with iron powder in acetic acid.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction and cyclization are complete.
-
Filter off the catalyst (if used) and concentrate the filtrate.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography to yield 5,6-difluoro-7-methyl-1H-indole.
-
Spectroscopic Characterization: A Guide for the Analyst
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Indole NH: A broad singlet is expected in the region of δ 8.0-8.5 ppm.
-
Aromatic Protons: The protons on the pyrrole ring (at C2 and C3) will likely appear as multiplets or doublets of doublets in the region of δ 6.5-7.5 ppm. The single proton on the benzene ring (at C4) will also be in this region, showing coupling to the adjacent fluorine atom.
-
Methyl Protons: A singlet for the C7-methyl group is expected around δ 2.3-2.6 ppm.
¹³C NMR:
-
The spectrum will show nine distinct carbon signals.
-
The carbon atoms directly attached to fluorine (C5 and C6) will exhibit large one-bond C-F coupling constants.
-
The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms.[9]
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms at C5 and C6.
-
The chemical shifts will be in the typical range for aryl fluorides, and the signals will likely show coupling to each other and to adjacent protons.[10]
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 167. The fragmentation pattern is expected to be characteristic of indole derivatives, potentially involving the loss of HCN or methyl radicals.[11]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₇F₂N.[12]
Potential Applications in Research and Drug Development
The unique structural features of 5,6-difluoro-7-methyl-1H-indole make it a highly attractive building block for the synthesis of novel bioactive molecules. The presence of two fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of the parent indole scaffold.
Key Areas of Interest:
-
Oncology: Many indole derivatives exhibit potent anticancer activity. The fluorination pattern of this compound could lead to the development of novel kinase inhibitors or cytotoxic agents.
-
Neuroscience: The indole nucleus is a key component of many neurotransmitters and CNS-active drugs. This compound could serve as a precursor for the synthesis of novel ligands for serotonin, dopamine, or other receptors implicated in neurological disorders.
-
Antiviral and Antimicrobial Agents: Fluorinated heterocycles have shown promise as antiviral and antimicrobial agents.[13] The specific substitution pattern of 5,6-difluoro-7-methyl-1H-indole may confer unique activity against various pathogens.
The strategic placement of the fluorine and methyl groups provides medicinal chemists with multiple vectors for further chemical modification, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Safety and Handling
As with all laboratory chemicals, 5,6-difluoro-7-methyl-1H-indole should be handled with appropriate care. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5,6-difluoro-7-methyl-1H-indole is a promising and strategically designed building block for advanced chemical synthesis and drug discovery. Its unique combination of a privileged indole scaffold with a difluoro-methyl substitution pattern offers a wealth of opportunities for the development of novel therapeutic agents with enhanced properties. This technical guide provides a solid foundation for researchers to understand, synthesize, and utilize this valuable compound in their scientific endeavors.
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